molecular formula C28H53N7O8 B12536619 L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine CAS No. 655230-57-2

L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine

Cat. No.: B12536619
CAS No.: 655230-57-2
M. Wt: 615.8 g/mol
InChI Key: OFGVZFQUFJYSGS-GDLCRWSOSA-N
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Description

L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine is a hexapeptide composed of six amino acids: serine, isoleucine, lysine, valine, alanine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT.

Industrial Production Methods

Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residue, forming a hydroxyl group.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU or EDCI.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction can break disulfide bonds, resulting in linear peptides.

Scientific Research Applications

L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, influencing cell signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in cell culture and medicine.

    L-Tyrosyl-L-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A longer peptide with different biological activities.

Uniqueness

L-Seryl-L-isoleucyl-L-lysyl-D-valyl-L-alanyl-L-valine is unique due to its specific sequence and the presence of both L- and D-amino acids, which can confer distinct structural and functional properties compared to other peptides.

Properties

CAS No.

655230-57-2

Molecular Formula

C28H53N7O8

Molecular Weight

615.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20+,21-,22-/m0/s1

InChI Key

OFGVZFQUFJYSGS-GDLCRWSOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

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